molecular formula C22H22F3N3O2 B11779951 Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate

Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate

Cat. No.: B11779951
M. Wt: 417.4 g/mol
InChI Key: IVBBXSCVXHVELI-UHFFFAOYSA-N
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Description

Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate is a complex organic compound that features a pyrazole ring substituted with tert-butyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and trifluoromethyl groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • Methyl 2-((3-(tert-butyl)-1-(phenyl)-1H-pyrazol-5-yl)amino)benzoate
  • Methyl 2-((3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)amino)benzoate

Uniqueness

The uniqueness of Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved efficacy and selectivity.

Biological Activity

Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrazole ring with a trifluoromethyl group.
  • A benzoate moiety that enhances its solubility and biological activity.
  • A tert-butyl group that may influence its pharmacokinetic properties.

Biological Activity Overview

Research has shown that derivatives of pyrazole, including the compound , exhibit a range of biological activities:

  • Antimicrobial Activity
    • Studies have demonstrated that pyrazole derivatives are effective against Gram-positive bacteria, particularly Staphylococcus aureus. The compound exhibited low minimum inhibitory concentrations (MICs), indicating potent antibacterial properties. In vitro studies showed significant bactericidal effects and moderate inhibition of biofilm formation, crucial for treating persistent infections .
    • The compound's structure suggests that the trifluoromethyl group may enhance its lipophilicity and membrane permeability, contributing to its antimicrobial efficacy .
  • Anticancer Properties
    • Preliminary investigations into the anticancer potential of related compounds reveal promising results. For instance, analogs have shown significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating strong growth inhibition compared to standard chemotherapeutics like doxorubicin .
    • The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : In a comparative study involving multiple pyrazole derivatives, the compound demonstrated superior antibacterial activity against Staphylococcus aureus with an MIC of 0.5 µg/mL. Time-kill assays confirmed its rapid bactericidal action within 2 hours .
  • Anticancer Activity Assessment : In vitro testing on MCF-7 cells revealed that the compound induced apoptosis through caspase activation, with an IC50 value of 22.54 µM. This was corroborated by flow cytometry analysis showing a significant increase in apoptotic cells following treatment .

Data Tables

Activity Type Tested Organism/Cell Line IC50/MIC Values Notes
AntimicrobialStaphylococcus aureusMIC = 0.5 µg/mLBactericidal effect confirmed
AnticancerMCF-7 (breast cancer)IC50 = 22.54 µMInduced apoptosis via caspase activation
AnticancerA549 (lung cancer)IC50 = 20 µMSignificant growth inhibition observed

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) production.

Properties

Molecular Formula

C22H22F3N3O2

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 2-[[5-tert-butyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]amino]benzoate

InChI

InChI=1S/C22H22F3N3O2/c1-21(2,3)18-13-19(26-17-11-6-5-10-16(17)20(29)30-4)28(27-18)15-9-7-8-14(12-15)22(23,24)25/h5-13,26H,1-4H3

InChI Key

IVBBXSCVXHVELI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC2=CC=CC=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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